N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine
CAS No.: 2549016-75-1
Cat. No.: VC11817703
Molecular Formula: C16H22N6
Molecular Weight: 298.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549016-75-1 |
|---|---|
| Molecular Formula | C16H22N6 |
| Molecular Weight | 298.39 g/mol |
| IUPAC Name | N,N-dimethyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazin-3-amine |
| Standard InChI | InChI=1S/C16H22N6/c1-20(2)15-5-6-16(19-18-15)22-10-8-21(9-11-22)13-14-4-3-7-17-12-14/h3-7,12H,8-11,13H2,1-2H3 |
| Standard InChI Key | DHAQBEMGJZEQDH-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CN=CC=C3 |
| Canonical SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CN=CC=C3 |
Introduction
N,N-Dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound with a molecular formula of C16H22N6 and a molecular weight of 298.39 g/mol . This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazine core substituted with a piperazine moiety linked to a pyridine ring, suggesting potential interactions with various biological targets.
Synthesis and Chemical Reactions
The synthesis of N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactions. Although specific synthesis methods for this compound are not widely documented, similar compounds often require reactions involving nucleophilic substitutions and condensations to form the desired structure.
Biological Activities and Potential Applications
Pyridazine derivatives, including N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine, have been explored for their potential therapeutic applications. These compounds can exhibit a range of biological activities, such as antidepressant, antimicrobial, and anticancer properties, depending on their structural modifications and functional groups.
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(2-Pyridyl)-4-piperazine | Not specified | Antidepressant |
| N,N-Dimethyl-piperazine | Not specified | Antimicrobial |
| 4-(Pyridinyl)-2-amino-pyrimidine | Not specified | Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume